2-Iodo-1-methoxy-3-nitrobenzene
Overview
Description
2-Iodo-1-methoxy-3-nitrobenzene is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution (EAS): One common method involves the nitration of 2-iodoanisole followed by iodination. The nitration step typically uses concentrated nitric acid and sulfuric acid, while iodination employs iodine and an oxidizing agent like nitric acid.
Direct Iodination: Another approach is the direct iodination of 1-methoxy-3-nitrobenzene using iodine and an oxidizing agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. These methods involve the use of automated reactors and precise control of reaction conditions to optimize yield and purity.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce compounds like 2-iodo-1-methoxy-3-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amine, resulting in 2-iodo-1-methoxy-3-aminobenzene.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or acyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Typical reducing agents are iron and hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used, often with a base such as triethylamine.
Major Products Formed:
Oxidation: 2-iodo-1-methoxy-3-nitrobenzoic acid
Reduction: 2-iodo-1-methoxy-3-aminobenzene
Substitution: Various alkylated or acylated derivatives
Mechanism of Action
Target of Action
The primary target of 2-Iodo-1-methoxy-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of a variety of substituted aromatic compounds .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of a variety of new compounds with potential applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
2-Iodo-1-methoxy-3-nitrobenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Iodo-4-methoxy-1-nitrobenzene: Similar structure but different positions of substituents.
1-Iodo-3-nitrobenzene: Lacks the methoxy group.
2-Iodo-1-methoxybenzene: Lacks the nitro group.
Uniqueness: 2-Iodo-1-methoxy-3-nitrobenzene is unique due to the combination of its iodine, methoxy, and nitro groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
2-iodo-1-methoxy-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNDGXIXMHYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347649 | |
Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98991-08-3 | |
Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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